Cas no 581-97-5 (N-(naphthalen-2-yl)acetamide)

N-(Naphthalen-2-yl)acetamide is a naphthalene-derived organic compound featuring an acetamide functional group at the 2-position of the naphthalene ring. This structure imparts favorable properties for use as an intermediate in pharmaceutical and agrochemical synthesis. Its aromatic backbone enhances stability, while the acetamide group provides reactivity for further functionalization. The compound exhibits moderate solubility in common organic solvents, facilitating its incorporation into synthetic workflows. It is particularly valued in medicinal chemistry for scaffold diversification due to its balanced lipophilicity and potential bioactivity. Proper handling is advised, as with all fine chemicals, to ensure safety and purity in laboratory or industrial applications.
N-(naphthalen-2-yl)acetamide structure
N-(naphthalen-2-yl)acetamide structure
Product Name:N-(naphthalen-2-yl)acetamide
CAS No:581-97-5
MF:C12H11NO
MW:185.221843004227
MDL:MFCD00021599
CID:367561
PubChem ID:11394
Update Time:2025-05-19

N-(naphthalen-2-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide,N-2-naphthalenyl-
    • N-Acetyl-2-naphthylamine
    • 2-Naphthylacetamide
    • b-Acetamidonaphthalene
    • N-(Naphthalen-2-yl)acetamide
    • N-naphthalen-2-ylacetamide
    • 2-(N-acetylamino)naphthalene
    • 2-Acetamidonaphthalene
    • 2-Acetylaminonaphthalene
    • ACETAMIDE, N-2-NAPHTHYL-
    • N-(2-Naphthyl)acetamide
    • N-(naphthalene-6-yl)acetamide
    • N-2-Naphthalenylacetamide
    • N-2-Naphthylacetamide
    • N-Acetoxy-2-naphthylamine
    • N-naphthalen-2-yl-acetamide
    • N-naphthalene-2-ylacetamide
    • HMS2484B07
    • InChI=1/C12H11NO/c1-9(14)13-12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3,(H,13,14)
    • AI3-16908
    • 581-97-5
    • N-(2-NAPHTHALENYL)ACETAMIDE
    • SCHEMBL1176635
    • BRN 2208926
    • AKOS003534939
    • UNII-VB034180PB
    • Acetyl-beta-naphthylamine
    • DTXSID80206826
    • .beta.-Acetamidonaphthalebe
    • CHEMBL1399876
    • NCGC00245711-01
    • E86323
    • NS00033882
    • SMR000140140
    • N-Acetyl-beta-naphthylamine
    • HMS1577D02
    • Q27291736
    • 4-12-00-03139 (Beilstein Handbook Reference)
    • N-Acetyl-.beta.-naphthylamine
    • EN300-1265969
    • Acetamide, N-2-naphthalenyl-
    • SY292704
    • A852168
    • .BETA.-ACETONAPHTHALIDE
    • EINECS 209-476-6
    • beta-Acetamidonaphthalide
    • AMY18861
    • FT-0695137
    • MFCD00021599
    • MLS000532702
    • VB034180PB
    • NSC-3104
    • AS-81662
    • N-2-Naphthalenyl acetamide
    • DIEOESIZLAHURK-UHFFFAOYSA-
    • F1962-0211
    • NSC 3104
    • NSC3104
    • AE-641/01981048
    • DB-054606
    • N-(naphthalen-2-yl)acetamide
    • MDL: MFCD00021599
    • Inchi: 1S/C12H11NO/c1-9(14)13-12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3,(H,13,14)
    • InChI Key: DIEOESIZLAHURK-UHFFFAOYSA-N
    • SMILES: O=C(C)NC1C=CC2C=CC=CC=2C=1

Computed Properties

  • Exact Mass: 185.08413
  • Monoisotopic Mass: 185.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.1Ų
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: nothing

Experimental Properties

  • Color/Form: Foliar crystals.
  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 413.6±14.0 °C at 760 mmHg
  • Flash Point: 245.6±5.1 °C
  • PSA: 29.1
  • LogP: 2.87120
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C
  • Solubility: Soluble in hot water and hot ethanol.

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N-(naphthalen-2-yl)acetamide Suppliers

Amadis Chemical Company Limited
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(CAS:581-97-5)N-(naphthalen-2-yl)acetamide
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Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:39
Price ($):237.0
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Additional information on N-(naphthalen-2-yl)acetamide

Professional Introduction to N-(naphthalen-2-yl)acetamide (CAS No. 581-97-5)

N-(naphthalen-2-yl)acetamide, with the chemical identifier CAS No. 581-97-5, is a significant compound in the field of pharmaceutical and biochemical research. This molecule, characterized by its naphthalene ring substituent and acetamide functional group, has garnered attention due to its versatile applications in synthetic chemistry and potential biological activities.

The structural framework of N-(naphthalen-2-yl)acetamide consists of a benzene-like aromatic system fused with an amide moiety. This configuration imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules. The presence of the naphthalene ring enhances the compound's solubility in organic solvents while maintaining stability under various reaction conditions.

In recent years, N-(naphthalen-2-yl)acetamide has been extensively studied for its potential role in drug development. Researchers have explored its derivatives as candidates for treating neurological disorders, inflammatory conditions, and even certain types of cancer. The amide group, in particular, is known for its ability to interact with biological targets such as enzymes and receptors, thereby modulating cellular processes.

One of the most compelling aspects of N-(naphthalen-2-yl)acetamide is its utility in medicinal chemistry. The naphthalene ring serves as a scaffold for further functionalization, allowing chemists to design molecules with tailored properties. For instance, studies have demonstrated that substituents on the naphthalene ring can influence the compound's binding affinity to biological targets, making it a powerful tool for structure-activity relationship (SAR) studies.

Recent advancements in computational chemistry have further enhanced the understanding of N-(naphthalen-2-yl)acetamide's behavior. Molecular modeling techniques have been employed to predict how this compound interacts with biological systems, providing insights into its potential therapeutic applications. These computational approaches have complemented experimental efforts, leading to more efficient drug discovery processes.

The synthesis of N-(naphthalen-2-yl)acetamide involves multi-step organic reactions, often starting from readily available precursors such as naphthalene and acetic anhydride. The process typically requires careful optimization to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound on both laboratory and industrial scales, facilitating its use in various applications.

From a biochemical perspective, N-(naphthalen-2-yl)acetamide has shown promise as a modulator of enzymatic activity. Certain derivatives have been found to inhibit key enzymes involved in inflammatory pathways, suggesting their potential as anti-inflammatory agents. Additionally, some studies suggest that this compound may exhibit antioxidant properties, further broadening its therapeutic scope.

The pharmaceutical industry has taken notice of these findings, leading to increased interest in N-(naphthalen-2-yl)acetamide and its derivatives. Several companies are now exploring its use in developing novel drugs targeting various diseases. Clinical trials are underway to evaluate the safety and efficacy of these compounds in human patients.

Environmental considerations also play a role in the study of N-(naphthalen-2-yl)acetamide. Efforts are being made to develop sustainable synthetic routes that minimize waste and reduce environmental impact. Green chemistry principles are being applied to optimize production processes, ensuring that this compound can be manufactured responsibly.

In conclusion, N-(naphthalen-2-yl)acetamide (CAS No. 581-97-5) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structure and biological activity make it a valuable tool for chemists and medicinal chemists alike. As research continues to uncover new applications for this molecule, it is likely to remain a cornerstone of future drug discovery efforts.

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Amadis Chemical Company Limited
(CAS:581-97-5)N-(naphthalen-2-yl)acetamide
A852168
Purity:99%
Quantity:10g
Price ($):237.0
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